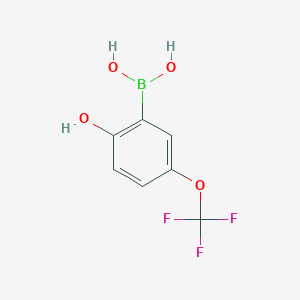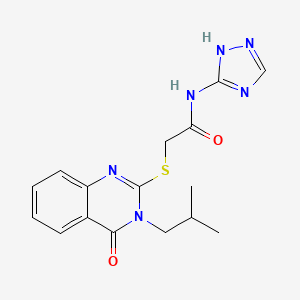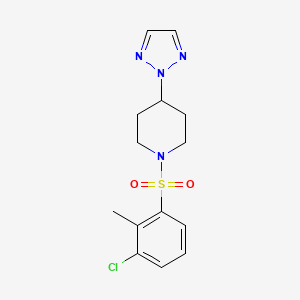
2-羟基-5-(三氟甲氧基)苯硼酸
描述
Synthesis Analysis
The synthesis of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid and related compounds often involves catalytic processes that utilize boronic acids as key intermediates. For example, phenylboronic acid catalyzes the dehydrative condensation between carboxylic acids and amines, highlighting the reactivity of boronic acids in facilitating amidation reactions, which could be relevant to the synthesis of similar compounds (Wang, Lu, & Ishihara, 2018).
Molecular Structure Analysis
The molecular and crystal structures of compounds closely related to 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid reveal significant insights into their chemical behavior. For instance, the structure of 5-(1-hydroxycyclohexyl)-2,2-diphenyl-1,3-dioxa-4-azonia-2-borata-4-cyclopentene demonstrates the impact of substituents on boronic acid reactivity and the formation of hydrogen-bonded structures (Kliegel, Schumacher, Rettig, & Trotter, 1996).
科学研究应用
抗菌活性
2-羟基-5-(三氟甲氧基)苯硼酸及其异构体已被研究其抗菌性能。研究表明,这些化合物对包括大肠杆菌和蜡样芽孢杆菌在内的各种菌株具有显著的抗菌效力。它们的结构特性,如-OCF3基团的存在,影响了它们的酸度,从而影响了它们的抗菌效果(Adamczyk-Woźniak等,2021)。
化学合成中的催化作用
这些化合物已被用作各种化学反应中的催化剂。例如,它们已被应用于羧酸和胺之间的脱水酰胺化反应,有助于合成肽(Wang, Lu, & Ishihara, 2018)。它们还在苯并噁唑衍生物的合成中发挥作用,展示了它们在复杂有机分子形成中的实用性(López-Ruiz等,2011)。
药物输送和医疗应用
在医学领域,这些化合物已被研究其在药物输送系统中的潜力。它们与葡萄糖和乳酸等各种生物分子的相互作用使它们适用于响应性药物输送载体的设计(Vrbata & Uchman,2018)。
碳水化合物化学
苯硼酸,包括2-羟基-5-(三氟甲氧基)苯硼酸,在碳水化合物化学中具有重要应用。由于它们能够与二醇形成环酯,因此它们被用于合成特异取代或氧化的糖衍生物(Ferrier, 1972)。
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium complexes in these reactions .
Mode of Action
The mode of action of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura coupling reactions suggests it may play a role in the synthesis of biologically active molecules .
Result of Action
Its role in suzuki-miyaura coupling reactions suggests it may contribute to the synthesis of various organic compounds .
Action Environment
It’s known that boronic acids are generally stable and environmentally benign . They are also known to be sensitive to pH changes, which can affect their reactivity .
属性
IUPAC Name |
[2-hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPLYVRPYPBPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)
![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)

